molecular formula C18H13ClF3N3O3 B11570520 N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide

Cat. No.: B11570520
M. Wt: 411.8 g/mol
InChI Key: QHPNDLQTNIVCOM-UHFFFAOYSA-N
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Description

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide is a complex organic compound that features a unique imidazolidinone core with a trifluoromethyl group and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction.

    Formation of the Chlorobenzamide Moiety: The chlorobenzamide moiety can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine, followed by coupling with the imidazolidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or chlorobenzamide derivatives.

Scientific Research Applications

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used to study biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazolidinone core can form hydrogen bonds with target proteins, while the benzyl and chlorobenzamide moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s binding affinity to specific targets and improve its overall stability and solubility.

Properties

Molecular Formula

C18H13ClF3N3O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide

InChI

InChI=1S/C18H13ClF3N3O3/c19-13-8-6-12(7-9-13)14(26)23-17(18(20,21)22)15(27)25(16(28)24-17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,26)(H,24,28)

InChI Key

QHPNDLQTNIVCOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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